molecular formula C10H14F2N2O2 B2913950 N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide CAS No. 1788731-93-0

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide

货号 B2913950
CAS 编号: 1788731-93-0
分子量: 232.231
InChI 键: GKKBBOVJCVACCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various types of cancer. This compound belongs to the class of drugs called cyclin-dependent kinase (CDK) inhibitors, which are known to play a crucial role in cell cycle regulation.

作用机制

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide exerts its antitumor effects by inhibiting CDK4 and CDK6, which are involved in the phosphorylation of the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of E2F transcription factors, which promote cell cycle progression and proliferation. By inhibiting CDK4 and CDK6, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide can prevent the phosphorylation of Rb, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has been shown to have potent antitumor activity in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In addition, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has been shown to have a favorable safety profile in preclinical and clinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has demonstrated potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
However, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide also has some limitations for use in lab experiments. It is a highly potent inhibitor of CDK4 and CDK6, which can make it difficult to determine the specific effects of the compound on other cellular processes. In addition, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

未来方向

For the development of N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide include combination therapy, biomarker identification, and further preclinical and clinical studies.

合成方法

The synthesis of N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide involves several steps, including the reaction of 1-cyanocyclobutane carboxylic acid with 2,2-difluoroethanol in the presence of a base to form an intermediate ester. This ester is then treated with propanoyl chloride in the presence of a catalyst to yield the final product, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for use in preclinical and clinical studies.

科学研究应用

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDK4 and CDK6, which are essential for cell cycle progression and proliferation. By inhibiting these enzymes, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide can prevent the growth and division of cancer cells, leading to tumor regression. In preclinical studies, N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide has demonstrated potent antitumor activity against various types of cancer, including breast, lung, and pancreatic cancer.

属性

IUPAC Name

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2/c11-8(12)6-16-5-2-9(15)14-10(7-13)3-1-4-10/h8H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKBBOVJCVACCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCOCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。